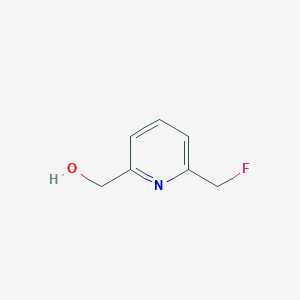![molecular formula C9H4F3NO2S B3082619 3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one CAS No. 113123-08-3](/img/structure/B3082619.png)
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Übersicht
Beschreibung
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[43002,4]nona-1(6),8-dien-5-one is a complex organic compound characterized by its unique tricyclic structure and the presence of trifluoroacetyl and thia-aza groups
Wirkmechanismus
Target of Action
The primary target of this compound is the elastase enzyme . This enzyme plays a crucial role in the degradation of elastin, a key protein that provides elasticity and resilience to tissues and organs.
Mode of Action
The compound acts as an inhibitor of the elastase enzyme . It interacts with the enzyme, reducing its activity and thus slowing down the degradation of elastin. This results in the preservation of the natural elasticity and firmness of the skin .
Biochemical Pathways
The compound affects the elastin metabolic pathway . By inhibiting the elastase enzyme, it reduces the breakdown of elastin, leading to an increase in the overall levels of this protein in the skin. This has downstream effects on skin health, including improved elasticity and reduced signs of aging .
Pharmacokinetics
These properties suggest that it may have good bioavailability when applied topically, allowing it to effectively interact with its target enzyme in the skin .
Result of Action
The action of this compound leads to a reduction in the signs of skin aging . By inhibiting the elastase enzyme and thus reducing the degradation of elastin, it helps to maintain the skin’s natural elasticity and firmness. This can result in a reduction in wrinkles and sagging, leading to a more youthful appearance .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action of this compound. It’s worth noting that the compound is derived from an elastase enzyme inhibitor, suggesting that it may be stable and effective under a variety of conditions .
Biochemische Analyse
Biochemical Properties
1-(2,2,2-Trifluoroacetyl)-1a,5b-dihydrothieno[2’,3’:4,5]cyclopenta[1,2-b]aziren-2(1H)-one is known to interact with various biomolecules. It has been reported to have anti-aging effects and is used as an ingredient in cosmetics . The compound is a derivative of the active tripeptide from the elastase inhibitor Elafin
Cellular Effects
The cellular effects of 1-(2,2,2-Trifluoroacetyl)-1a,5b-dihydrothieno[2’,3’:4,5]cyclopenta[1,2-b]aziren-2(1H)-one are primarily related to its anti-aging properties . It has been reported to reduce the synthesis of progerin, a protein that accelerates cell aging . This leads to improvements in skin laxity, sagging, and wrinkles
Molecular Mechanism
The molecular mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1a,5b-dihydrothieno[2’,3’:4,5]cyclopenta[1,2-b]aziren-2(1H)-one involves several key processes. It is known to regulate the production of progerin, thereby protecting the nuclear lamina and delaying cellular aging . It also stimulates the production of longevity proteins and restores collagen levels to those of young cells . Additionally, it inhibits elastase activity, reducing elastin degradation and promoting skin firmness and elasticity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trifluoroacetyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: Its unique structure makes it a valuable probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In industrial applications, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid
- 5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one stands out due to its unique combination of functional groups and tricyclic structure. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)8(15)13-4-3-1-2-16-7(3)6(14)5(4)13/h1-2,4-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTACILGCSSMOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3C(C2=O)N3C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3082536.png)



![2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B3082558.png)




![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)




